molecular formula C18H15NO3S B2434674 N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide CAS No. 314248-24-3

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide

Cat. No.: B2434674
CAS No.: 314248-24-3
M. Wt: 325.38
InChI Key: WCYGPLQLYOSVIH-XDHOZWIPSA-N
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Description

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide has several scientific research applications:

    Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.

    Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of organic materials with specific optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-naphthalen-1-ylmethylene)-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
  • Chloro-acetic acid N′-(2-hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide

Uniqueness

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide is unique due to its specific structural features, which include the presence of both a naphthalene ring and a benzenesulfonamide group

Properties

IUPAC Name

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-13-6-9-15(10-7-13)23(21,22)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGPLQLYOSVIH-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322355
Record name (NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314248-24-3
Record name (NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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